molecular formula C7H12BrFO B6194271 4-(bromomethyl)-4-(fluoromethyl)oxane CAS No. 2680541-98-2

4-(bromomethyl)-4-(fluoromethyl)oxane

Cat. No.: B6194271
CAS No.: 2680541-98-2
M. Wt: 211.1
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Description

4-(Bromomethyl)-4-(fluoromethyl)oxane is a substituted oxane (tetrahydropyran) derivative featuring both bromomethyl (-CH2Br) and fluoromethyl (-CH2F) groups at the 4-position of the six-membered oxygen-containing ring.

Properties

CAS No.

2680541-98-2

Molecular Formula

C7H12BrFO

Molecular Weight

211.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-4-(fluoromethyl)oxane typically involves the following steps:

    Starting Materials: The synthesis begins with oxane, which is a six-membered ring containing one oxygen atom.

    Fluorination: The fluoromethyl group can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-4-(fluoromethyl)oxane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl and fluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Medicine: It could be explored for its potential pharmacological properties.

    Industry: The compound may find use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-4-(fluoromethyl)oxane would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved would be determined by the nature of these interactions and the specific context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula : C7H12BrFO
  • Molecular Weight : ~211.07 g/mol (calculated)
  • Substituents : Bromomethyl and fluoromethyl groups at the 4-position of the oxane ring.

Comparison with Similar Oxane Derivatives

Structural and Functional Group Comparisons

The table below compares 4-(bromomethyl)-4-(fluoromethyl)oxane with structurally related oxane derivatives:

Compound Name Molecular Formula Substituents (4-position) Molecular Weight (g/mol) Key Properties/Applications
This compound C7H12BrFO -CH2Br, -CH2F 211.07 Dual reactivity (alkylation/electronic modulation); pharmaceutical intermediates
4-(Bromomethyl)-4-methyloxane C7H13BrO -CH2Br, -CH3 193.08 Alkylation reactions, polymer chemistry
4-Bromo-4-(bromomethyl)oxane C6H10Br2O -Br, -CH2Br 257.95 High reactivity in SN2 reactions; cross-coupling precursors
4-(Bromomethyl)-2,2-dimethyloxane C8H15BrO -CH2Br, 2,2-(CH3)2 207.11 Steric hindrance reduces reactivity; solvent applications
4-(Bromomethyl)tetrahydropyran C6H11BrO -CH2Br 179.06 Simple alkylating agent; intermediate in organic synthesis

Reactivity and Stability

  • Bromomethyl vs. Fluoromethyl Reactivity : The bromomethyl group in the target compound is more reactive in nucleophilic substitutions (e.g., SN2 reactions) compared to the fluoromethyl group due to bromine’s superior leaving-group ability. Fluorine’s electronegativity stabilizes adjacent bonds, reducing hydrolysis susceptibility.
  • Stability : Compared to 4-bromo-4-(bromomethyl)oxane (), the fluoromethyl substituent may enhance thermal and oxidative stability, though this requires experimental validation.

Physical Properties

  • Boiling Point : Expected to be lower than 4-bromo-4-(bromomethyl)oxane (257.95 g/mol) due to reduced molecular weight but higher than 4-(bromomethyl)tetrahydropyran (179.06 g/mol).

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